molecular formula C17H19NO2S2 B3019288 N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide CAS No. 877650-62-9

N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide

Cat. No. B3019288
CAS RN: 877650-62-9
M. Wt: 333.46
InChI Key: XBZLLJOZGYXRPE-UHFFFAOYSA-N
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Description

N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide, also known as NSC-741909, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for further research and development.

Mechanism of Action

N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of other proteins in the cell. By inhibiting Hsp90, N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide disrupts the function of other proteins in the cell that are necessary for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of bacteria, suggesting potential applications in the treatment of bacterial infections. N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has also been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide as a research tool is its specificity for Hsp90, which allows for the study of the role of this protein in various cellular processes. However, one limitation of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide is its relatively low potency compared to other Hsp90 inhibitors, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide. One area of research could focus on the development of more potent analogs of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide for use in cancer treatment. Another area of research could focus on the use of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide in combination with other cancer therapies to enhance their effectiveness. Additionally, further research could explore the potential applications of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide in the treatment of bacterial infections and inflammatory diseases.

Synthesis Methods

N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-chloro-4-nitroaniline with potassium thiocyanate to form 2-amino-4-thiocyanatoaniline. This intermediate is then reacted with 2-bromo-1-(methylthio)benzene to form the final product, N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide.

Scientific Research Applications

N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as a cancer treatment.

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S2/c1-21-14-6-3-2-5-13(14)18-16(19)17(8-10-20-11-9-17)15-7-4-12-22-15/h2-7,12H,8-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZLLJOZGYXRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide

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